molecular formula C8H16N4 B13881468 5-dimethylaminomethyl-2-ethyl-2H-pyrazol-3-ylamine CAS No. 1224888-36-1

5-dimethylaminomethyl-2-ethyl-2H-pyrazol-3-ylamine

Cat. No.: B13881468
CAS No.: 1224888-36-1
M. Wt: 168.24 g/mol
InChI Key: JWCKEWGTZYGVOU-UHFFFAOYSA-N
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Description

5-[(dimethylamino)methyl]-2-ethylpyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a dimethylamino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methyl]-2-ethylpyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylpyrazole with formaldehyde and dimethylamine. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methyl]-2-ethylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(dimethylamino)methyl]-2-ethylpyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)methyl]-2-ethylpyrazol-3-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets. The pyrazole ring may also contribute to the compound’s overall activity by providing a rigid framework that enhances selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is used as a green solvent and has applications in various chemical processes.

    N,N-dimethylglycine: Known for its role in metabolic pathways and potential therapeutic applications.

Uniqueness

5-[(dimethylamino)methyl]-2-ethylpyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and an ethyl group on the pyrazole ring sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

1224888-36-1

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-2-ethylpyrazol-3-amine

InChI

InChI=1S/C8H16N4/c1-4-12-8(9)5-7(10-12)6-11(2)3/h5H,4,6,9H2,1-3H3

InChI Key

JWCKEWGTZYGVOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CN(C)C)N

Origin of Product

United States

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